2-Amino-3-methylhexanoic acid structure and properties
2-Amino-3-methylhexanoic acid structure and properties
An In-Depth Technical Guide to 2-Amino-3-methylhexanoic Acid: Structure, Properties, and Applications
Introduction
2-Amino-3-methylhexanoic acid (AMHA) is a non-proteinogenic, branched-chain α-amino acid that has garnered significant interest in both agricultural and pharmaceutical research. Initially synthesized over seven decades ago and regarded as a non-natural compound, AMHA has recently been identified as a naturally occurring endogenous product in several fungal species, including Alternaria sp. and Magnaporthe oryzae[1][2]. This discovery has repositioned AMHA from a synthetic curiosity to a molecule of substantial biological importance.
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It delves into the core molecular structure, stereochemistry, physicochemical properties, synthesis, and biological activities of AMHA. Furthermore, it provides detailed, field-proven analytical protocols for its characterization and quantification, establishing a foundation for its application as a potent plant elicitor and a valuable chiral building block in asymmetric synthesis[1][3].
Part 1: Molecular Structure and Stereochemistry
A thorough understanding of the molecular architecture of 2-amino-3-methylhexanoic acid is fundamental to appreciating its chemical behavior and biological function. Its structure is analogous to the essential amino acid L-isoleucine, but with an extended propyl side chain instead of an ethyl group.
Fundamental Structure
2-Amino-3-methylhexanoic acid is an aliphatic alpha-amino acid. Its core structure consists of a hexanoic acid backbone with an amino group at the α-carbon (C2) and a methyl group at the β-carbon (C3).
Stereoisomerism: A Molecule with Four Identities
The presence of two stereocenters at the C2 and C3 positions means that AMHA can exist as four distinct stereoisomers. The spatial arrangement of the amino and methyl groups at these chiral centers dictates the molecule's three-dimensional shape and, consequently, its biological activity. The relationship between these isomers is analogous to that of the L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine series[5].
The four stereoisomers are grouped into two pairs of enantiomers (non-superimposable mirror images) and four pairs of diastereomers (stereoisomers that are not mirror images).
The Natural Isomer: (2S,3S)-2-Amino-3-methylhexanoic Acid
Crucially, structural analyses have unequivocally confirmed that the naturally occurring form of AMHA isolated from fungal species is the (2S,3S)-α-amino acid [2]. This specific configuration is responsible for the potent biological activities observed, particularly its function as a plant elicitor. Its systematic name is (2S,3S)-2-amino-3-methylhexanoic acid, and it is also referred to as β-Methyl-L-norleucine[1].
Part 2: Physicochemical Properties
The physical and chemical properties of AMHA are critical for its handling, formulation, and analysis. As a chiral molecule, these properties, especially optical rotation, are highly dependent on the specific stereoisomer.
| Property | Value / Description | Reference(s) |
| IUPAC Name | (2S,3S)-2-amino-3-methylhexanoic acid | [1] |
| Synonyms | β-Methyl-L-norleucine, erythro-L-β-methylnorleucine, AMHA | [1][2] |
| CAS Number | 28116-92-9 for (2S,3S) isomer; 60182-96-9 for mixture/unspecified | [1][4] |
| Molecular Formula | C₇H₁₅NO₂ | [1][4] |
| Molecular Weight | 145.20 g/mol | [1][4] |
| Appearance | White to off-white powder | [1] |
| Melting Point | Decomposes at ~268 °C; also reported as 230-233 °C | [1][6] |
| Boiling Point | 243.4 ± 23.0 °C (Predicted) | [6] |
| Density | 1.014 ± 0.06 g/cm³ (Predicted) | [6] |
| Optical Rotation | [α]D²⁵ = +29.0° (c 0.5, 6 M HCl) for (2S,3S) isomer | [1][2] |
| pKa | 2.57 ± 0.28 (Predicted, for the carboxylic acid group) | [6] |
Part 3: Synthesis and Biosynthesis
While first created in a lab, AMHA is also produced biologically. Understanding both synthetic routes is vital for its production and for mechanistic studies.
Chemical Synthesis
The asymmetric synthesis of AMHA is crucial for obtaining stereochemically pure material required for drug development and biological studies. While classic methods like the Strecker synthesis or the amination of α-bromoacids can produce racemic mixtures, modern organic synthesis favors enantioselective approaches[7].
Causality in Synthesis: The choice of a synthetic route is dictated by the need for stereochemical control. For instance, using a chiral auxiliary or an enantioselective catalyst, such as a rhodium(I) complex with a chiral diphosphine ligand (e.g., DiPAMP), allows for the preferential formation of one enantiomer over others[8]. This is critical because different stereoisomers can have vastly different, or even opposing, biological effects.
Biosynthesis
In engineered microorganisms, the synthesis of AMHA leverages existing amino acid metabolic pathways. Studies have shown that recombinant E. coli can produce AMHA from α-ketovalerate, a common metabolic intermediate, by utilizing the enzymes of the native isoleucine/valine biosynthetic pathway[2].
Part 4: Biological Activity and Applications
AMHA's unique structure underpins its diverse biological functions, with significant implications for agriculture and medicine.
A Potent Plant Elicitor
The most well-documented activity of AMHA is its role as a plant elicitor or resistance inducer[2][9]. Exogenous application at low concentrations activates the plant's innate defense systems, leading to broad-spectrum and long-lasting protection.
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Biotic Stress: AMHA pretreatment has been shown to strongly protect plants like wheat, Arabidopsis, and tobacco against a range of pathogens, including fungi (powdery mildew), bacteria (Pseudomonas syringae), and viruses (Tomato spotted wilt virus)[2].
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Abiotic Stress: It also enhances plant resistance to abiotic stresses such as extreme temperatures[2].
Mechanism Insight: Unlike conventional pesticides, which directly target pathogens, AMHA strengthens the plant's own defense mechanisms[2]. This mode of action is highly desirable for sustainable agriculture as it can reduce reliance on chemical pesticides and mitigate the development of pathogen resistance.
Antimicrobial Properties
Early studies indicated that AMHA possesses direct antimicrobial activity, showing marked growth inhibition against bacteria such as Bacillus subtilis and E. coli K-12 at millimolar concentrations[2].
Potential in Drug Development
As a non-proteinogenic amino acid with defined stereochemistry, (2S,3S)-AMHA is a valuable chiral building block for the synthesis of complex molecules[1][3]. Its structural similarity to essential amino acids like L-isoleucine and to bioactive molecules suggests it could serve as a scaffold or lead compound in drug discovery. For example, the drug pregabalin, a GABA analogue used to treat neuropathic pain and epilepsy, is also a substituted hexanoic acid derivative, highlighting the therapeutic potential of this chemical class[10][11].
Part 5: Analytical Methodologies
Robust and validated analytical methods are essential for the quality control of synthetic AMHA and for its detection and quantification in complex biological and environmental matrices.
Structural Elucidation
The definitive identification of AMHA relies on a combination of spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to determine the covalent structure and connectivity of the atoms[2].
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement to confirm the elemental composition (C₇H₁₅NO₂)[2].
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Infrared (IR) Spectroscopy: IR analysis helps identify key functional groups, such as the amino (N-H) and carboxylic acid (C=O, O-H) moieties[2].
Reported ¹H NMR Data for (2S,3S)-AMHA (in DMSO-d6)[2]
| Chemical Shift (δH) | Protons | Multiplicity | Assignment |
|---|---|---|---|
| 13.74 | 1H | br | OH (Carboxyl) |
| 8.39 | 2H | br | NH₂ (Amino) |
| 3.77 | 1H | s | CH (α-proton) |
| 2.05 | 1H | s | CH (β-proton) |
| 1.51–1.40 | 2H | m | CH₂ |
| 1.26–1.11 | 2H | m | CH₂ |
| 0.93 | 3H | d | CH₃ (at C3) |
| 0.87 | 3H | t | CH₃ (terminal) |
Stereochemical Assignment
Determining the absolute configuration is paramount. This is achieved by measuring the interaction of the chiral molecule with polarized light.
-
Polarimetry: Measures the optical rotation of a solution of the pure enantiomer. For (2S,3S)-AMHA, a positive rotation of +29.0° is reported under specific conditions[2].
-
Electronic Circular Dichroism (ECD): This chiroptical technique provides a unique spectral fingerprint for a chiral molecule. The absolute configuration of natural AMHA was definitively assigned by matching its experimental ECD spectrum to the computationally predicted spectrum for the (2S,3S) isomer[2].
Quantification Protocols
The choice of quantification method depends on the sample matrix, required sensitivity, and the need to resolve different stereoisomers.
Protocol 5.3.1: LC-MS/MS for Quantification in Biological Matrices
This protocol is adapted from established methods for analyzing AMHA from fungal cultures and is suitable for high-sensitivity quantification[2].
1. Sample Preparation: a. Lyophilize and grind the biological sample (e.g., fungal mycelia) to a fine powder. b. Perform a solvent extraction (e.g., using a methanol/water mixture). c. Centrifuge to pellet solids and collect the supernatant. d. Filter the supernatant through a 0.22 µm filter before analysis. For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary.
2. Chromatographic Conditions:
- Instrument: UPLC system coupled to a Q-TOF mass spectrometer.
- Column: Waters Acquity UPLC BEH C₁₈ (e.g., 2.1 mm × 100 mm, 1.7 µm).
- Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate.
- Mobile Phase B: Acetonitrile with 0.1% formic acid and 2 mM ammonium acetate.
- Flow Rate: 0.4 mL/min.
- Gradient Program: A typical gradient would start at low %B (e.g., 5%), ramp up to high %B (e.g., 95%) to elute the compound, hold, and then return to initial conditions for re-equilibration.
3. Mass Spectrometry Parameters:
- Ionization Mode: Electrospray Ionization, Positive (ESI+).
- Acquisition Mode: MS acquisition over a mass range of m/z 50–1200.
- Quantification: Monitor for the protonated molecular ion [M+H]⁺ at the calculated m/z of 146.1180.
4. Validation:
- The protocol must be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) using a certified reference standard of (2S,3S)-AMHA.
Protocol 5.3.2: Chiral GC-MS for Stereoisomer Separation
This method is essential when the goal is to separate and quantify the different stereoisomers of AMHA[3].
1. Derivatization (Self-Validating Step):
- Rationale: Amino acids are not volatile enough for GC analysis. Derivatization of both the amino and carboxyl groups is required. This is a critical control point; incomplete derivatization will lead to inaccurate quantification. a. Evaporate the sample extract to dryness under a stream of nitrogen. b. Add a derivatization reagent (e.g., Heptafluorobutyl chloroformate, HFBCF) and react according to the manufacturer's protocol. c. A second derivatization step (e.g., amidation with methylamine) may be employed. d. Reconstitute the derivatized sample in a suitable organic solvent (e.g., ethyl acetate).
2. GC-MS Conditions:
- Column: A chiral capillary column is mandatory for separation (e.g., Chirasil-L-Val).
- Carrier Gas: Helium.
- Injection: Split/Splitless mode.
- Oven Program: Start at a low temperature (e.g., 60°C), then ramp the temperature in stages (e.g., 5°C/min to 150°C, then 10°C/min to 230°C) to achieve separation of the derivatized stereoisomers.
- MS Detection: Operate in Scan or Selected Ion Monitoring (SIM) mode to detect the characteristic fragment ions of the derivatized AMHA.
Conclusion
2-Amino-3-methylhexanoic acid has evolved from a synthetic molecule to a natural product of considerable scientific interest. Its well-defined structure and stereochemistry are key to its function as a powerful plant defense activator, offering a promising avenue for developing sustainable agricultural practices. Furthermore, its utility as a chiral building block ensures its continued relevance in the field of medicinal chemistry and drug development. The robust analytical frameworks presented here provide the necessary tools for researchers to further explore and harness the potential of this versatile amino acid.
References
- BenchChem. (2025). Physical and chemical properties of (2S,3S)-2-amino-3-methylhexanoic acid.
- Chen, X., et al. (2022). Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack.
- BenchChem. (2025). Application Notes and Protocols for the Analytical Determination of (2S,3S)-2-amino-3-methylhexanoic Acid.
- Chen, X., et al. (2022).
- PubChem. 2-Amino-3-methylhexanoic acid.
- ChemicalBook. (2023). 2-AMINO-3-METHYL-HEXANOIC ACID | 60182-96-9.
- Wikipedia. Pregabalin.
- Siddiqui, F. A., et al.
- ResearchGate. Chemical structures of the isomers of isoleucine.
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